Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate
Description
Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a phenylmethylsulfonamido group and a phenyl ester group
Properties
IUPAC Name |
phenyl 4-[(benzylsulfonylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-20(26-19-9-5-2-6-10-19)22-13-11-17(12-14-22)15-21-27(24,25)16-18-7-3-1-4-8-18/h1-10,17,21H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMCSSLXEAIJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylmethylsulfonamido Group: This step involves the reaction of the piperidine derivative with a sulfonamide reagent under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Esterification: The final step involves the esterification of the piperidine derivative with phenyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamido group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the ester or sulfonamido groups.
Substitution: Substituted derivatives at the sulfonamido or ester positions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate has been studied for its antimicrobial properties. Research indicates that compounds of this class can exhibit potent activity against a variety of pathogens, including bacteria and fungi. For instance, derivatives have shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, which are critical targets in antibiotic development.
2. Cancer Treatment
The compound's structural features suggest potential use in cancer therapy. Similar piperidine derivatives have been investigated as inhibitors of key signaling pathways involved in tumor growth and survival. For example, compounds targeting the CK2 kinase have demonstrated the ability to induce apoptosis in cancer cells, indicating a possible therapeutic pathway for this compound .
Agricultural Applications
1. Crop Protection
this compound derivatives are also being explored for their agricultural applications, particularly as fungicides and insecticides. Patents describe their effectiveness in controlling phytopathogenic fungi and insects, which pose significant threats to crop yields . The compound's mechanism involves disrupting cellular processes in pests and pathogens, making it a valuable tool in integrated pest management strategies.
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of piperidine compounds demonstrated that those with sulfonamide groups exhibited enhanced antimicrobial activity compared to similar structures without this functional group. The research highlighted the importance of structural modifications in developing effective antimicrobial agents.
Case Study 2: Agricultural Use
In a field trial assessing the efficacy of this compound as a fungicide, results showed a marked reduction in fungal infection rates among treated crops compared to untreated controls. This study supports its application as a viable alternative to traditional fungicides.
Mechanism of Action
The mechanism of action of Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological macromolecules, influencing their activity. The piperidine ring may interact with receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-((phenylmethylamino)methyl)piperidine-1-carboxylate: Similar structure but with an amino group instead of a sulfonamido group.
Phenyl 4-((phenylmethylthio)methyl)piperidine-1-carboxylate: Contains a thioether group instead of a sulfonamido group.
Phenyl 4-((phenylmethylsulfonyl)methyl)piperidine-1-carboxylate: Features a sulfonyl group instead of a sulfonamido group.
Uniqueness
Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate is unique due to the presence of the sulfonamido group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry and other applications.
Biological Activity
Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, synthesizing data from various studies and providing insights into its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : CHNOS
- Molecular Weight : 350.43 g/mol
- CAS Number : Not widely cited, indicating it may not be extensively studied or categorized.
This compound exhibits biological activity primarily through its interaction with various receptor systems. Research indicates that piperidine derivatives often interact with opioid receptors, which are crucial for mediating pain relief and other physiological responses.
- Opioid Receptor Affinity : Analogous compounds have shown selective binding to mu-opioid receptors, suggesting that this compound may also exhibit similar properties. Studies have indicated that modifications in the piperidine structure can significantly affect receptor affinity and selectivity .
- Histone Deacetylase Inhibition : Some sulfonamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which play a role in cancer progression. The sulfonamide group is critical for this activity, suggesting that this compound could also possess anticancer properties .
Biological Activity Data
The following table summarizes key findings on the biological activity of related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Properidine | Analgesic effects | Mu-opioid receptor agonism |
| Sulfonamide Derivatives | Antitumor activity | HDAC inhibition |
| Piperidine Analogues | Modulation of pain | Opioid receptor binding |
Case Studies
- Anticancer Activity : A study on sulfonamide derivatives demonstrated significant anticancer effects against breast cancer cell lines. The mechanism involved HDAC inhibition, leading to increased acetylation of histones and subsequent gene expression changes associated with apoptosis .
- Pain Management : Research on piperidine derivatives has shown that modifications can enhance analgesic properties while reducing side effects commonly associated with opioid use. These studies suggest that careful design of piperidine-based compounds can yield effective pain management therapies without the risks of addiction .
Q & A
Q. What computational tools predict the physicochemical properties of this compound?
- Methodological Answer :
- LogP : Use MarvinSketch or ACD/Labs to estimate partition coefficients (e.g., LogP ~2.8 for analogs) .
- TPSA (Topological Polar Surface Area) : Predict membrane permeability (e.g., TPSA = 75 Ų suggests moderate bioavailability) .
- ADMET : SwissADME or ADMETLab 2.0 models toxicity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
